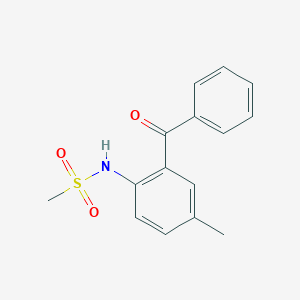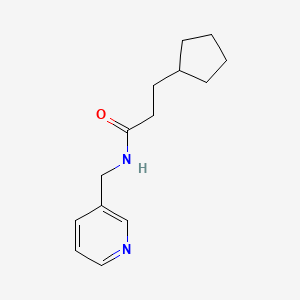
N-(2-benzoyl-4-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)methanesulfonamide, also known as Benzydamine, is an organic compound that has been extensively researched for its applications in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Benzydamine has been shown to have anti-inflammatory, analgesic, and local anesthetic properties, making it a valuable tool in research.
作用機序
N-(2-benzoyl-4-methylphenyl)methanesulfonamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also blocks the activity of histamine, which is involved in the inflammatory response. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been shown to have a selective action on inflamed tissues, making it a valuable tool in the treatment of local inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has also been shown to have a local anesthetic effect, which can reduce pain and discomfort.
実験室実験の利点と制限
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has a number of advantages for use in lab experiments. It is a well-established compound that has been extensively studied for its properties and mechanisms of action. It is also relatively inexpensive and widely available. However, there are also some limitations to its use. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for a particular experiment.
将来の方向性
There are a number of future directions for research on N-(2-benzoyl-4-methylphenyl)methanesulfonamide. One area of interest is the study of its effects on different types of inflammation. Another area of interest is the study of its potential use in the treatment of pain and related conditions. There is also potential for the development of new compounds based on the structure of N-(2-benzoyl-4-methylphenyl)methanesulfonamide, which could have improved properties and mechanisms of action. Overall, N-(2-benzoyl-4-methylphenyl)methanesulfonamide is a valuable tool in scientific research, and its potential applications are wide-ranging and diverse.
合成法
N-(2-benzoyl-4-methylphenyl)methanesulfonamide can be synthesized through a series of chemical reactions. The primary method involves the reaction of benzoyl chloride with 4-methylbenzenesulfonamide, followed by the addition of sodium hydroxide and methanesulfonic acid. The resulting compound is then purified through recrystallization to obtain pure N-(2-benzoyl-4-methylphenyl)methanesulfonamide.
科学的研究の応用
N-(2-benzoyl-4-methylphenyl)methanesulfonamide has been extensively researched for its applications in scientific research. It has been shown to have anti-inflammatory properties, making it a valuable tool in the study of inflammation and related diseases. N-(2-benzoyl-4-methylphenyl)methanesulfonamide has also been used in the study of pain and its mechanisms. It has been shown to have local anesthetic properties, making it useful in the study of pain pathways.
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-8-9-14(16-20(2,18)19)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPJXSROCRDZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)

![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)